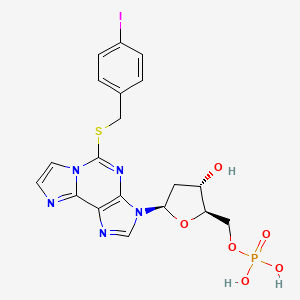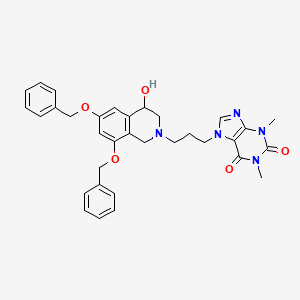
7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of isoquinoline and purine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and purine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include benzyl bromide, sodium hydride, and various organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6,8-Bis(benzyloxy)-4-hydroxyisoquinoline
- 1,3-Dimethylxanthine (Theophylline)
- 7-(3-(4-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethylxanthine
Uniqueness
The uniqueness of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combined isoquinoline and purine structures, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C33H35N5O5 |
|---|---|
Peso molecular |
581.7 g/mol |
Nombre IUPAC |
7-[3-[4-hydroxy-6,8-bis(phenylmethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H35N5O5/c1-35-31-30(32(40)36(2)33(35)41)38(22-34-31)15-9-14-37-18-27-26(28(39)19-37)16-25(42-20-23-10-5-3-6-11-23)17-29(27)43-21-24-12-7-4-8-13-24/h3-8,10-13,16-17,22,28,39H,9,14-15,18-21H2,1-2H3 |
Clave InChI |
LAIUCAFRRYHBBF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CC(C4=C(C3)C(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


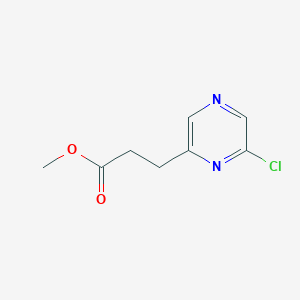
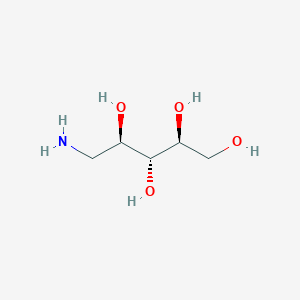

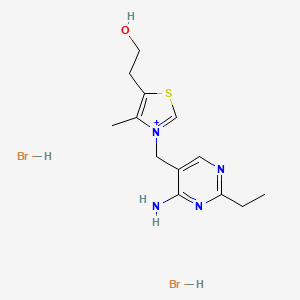
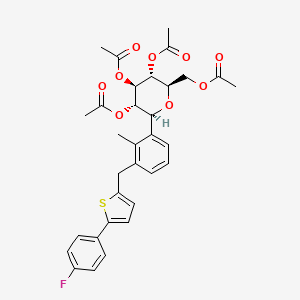
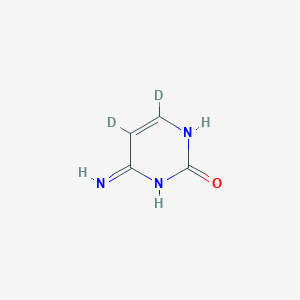
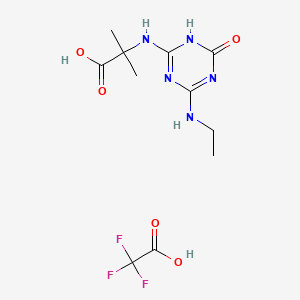
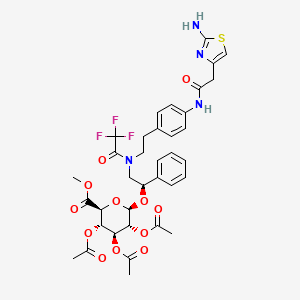
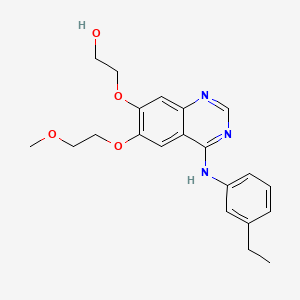
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
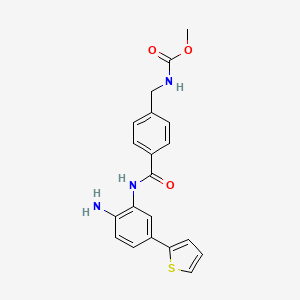
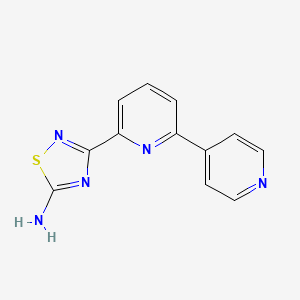
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
